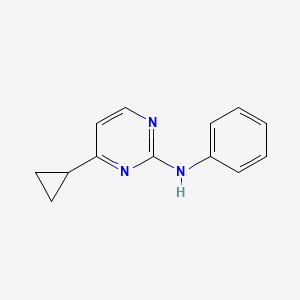

4-cyclopropyl-N-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-cyclopropyl-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C13H13N3/c1-2-4-11(5-3-1)15-13-14-9-8-12(16-13)10-6-7-10/h1-5,8-10H,6-7H2,(H,14,15,16) |

InChI Key |

JHNOAAZFIOGLLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl N Phenylpyrimidin 2 Amine and Its Analogs

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine ring is a critical step in the synthesis. Classical and modern organic chemistry provide several robust methods for constructing this diazine heterocycle. These strategies often rely on the condensation and cyclization of acyclic precursors that contain the necessary carbon and nitrogen atoms in a suitable arrangement.

A primary and widely utilized method for synthesizing 2-aminopyrimidine (B69317) derivatives is the Pinner synthesis. researchgate.net This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, with guanidine (B92328). mdpi.com In the context of synthesizing the target molecule's core, a cyclopropyl-containing β-dicarbonyl is required. Specifically, the reaction between 1-cyclopropyl-1,3-butanedione (B49227) and guanidine hydrochloride under basic conditions yields the 2-amino-4-cyclopropyl-6-methylpyrimidine intermediate.

The mechanism proceeds via initial condensation between the guanidine and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. This approach is highly efficient for creating the foundational 2-aminopyrimidine scaffold.

Table 1: Pinner Condensation for 2-amino-4-cyclopropyl-6-methylpyrimidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 1-cyclopropyl-1,3-butanedione | Guanidine Hydrochloride | Basic (e.g., Sodium Ethoxide), Reflux | 2-amino-4-cyclopropyl-6-methylpyrimidine |

Alternative cyclization strategies offer different pathways to the pyrimidine core. One notable method involves the reaction of α,β-unsaturated ketones, known as chalcones, with guanidine. benthamscience.com In this two-step process, an appropriately substituted acetophenone (B1666503) is first condensed with a benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This intermediate is then cyclized with guanidine hydrochloride in a basic medium to afford the 2-aminopyrimidine derivative. benthamscience.com

Other advanced methodologies include the tandem regioselective heterocyclization of 1,3-diynes with guanidine, where the diyne acts as a precursor to a reactive triene intermediate that cyclizes to form the pyrimidine ring. rsc.orgsemanticscholar.org These varied approaches provide flexibility in precursor selection and reaction conditions for pyrimidine synthesis.

Introduction of the N-Phenyl Substituent

Once the substituted pyrimidine core is established, the next key step is the introduction of the N-phenyl group. This is typically achieved through a carbon-nitrogen bond-forming reaction, most commonly a nucleophilic aromatic substitution.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group, such as a halogen, is present at the 2-, 4-, or 6-positions. researchgate.net To synthesize 4-cyclopropyl-N-phenylpyrimidin-2-amine, an intermediate such as 2-chloro-4-cyclopropylpyrimidine (B3174694) can be reacted with aniline (B41778).

The reaction proceeds by the nucleophilic attack of the aniline nitrogen atom on the electron-deficient carbon atom bearing the chlorine. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent loss of the chloride ion restores the aromaticity of the pyrimidine ring, resulting in the desired N-phenylpyrimidin-2-amine product. rsc.orgrsc.org Microwave-assisted conditions have been shown to improve the efficiency of these reactions. rsc.org

Table 2: Nucleophilic Aromatic Substitution for N-Phenyl Group Introduction

| Pyrimidine Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloro-4-cyclopropylpyrimidine | Aniline | Heat or Microwave Irradiation, Base (optional) | This compound |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | Microwave Irradiation | 4,6-dimethyl-N-(substituted-phenyl)pyrimidin-2-amine rsc.org |

Methodologies for Incorporating the Cyclopropyl (B3062369) Group

The incorporation of the cyclopropyl group is a defining feature of the target molecule's structure. This is typically accomplished by using a starting material that already contains the cyclopropyl ring, rather than by forming the ring on the pyrimidine scaffold.

The most direct pathway for incorporating the cyclopropyl group is through the synthesis of a key precursor, the β-dicarbonyl compound required for the Pinner condensation (see Section 2.1.1). The synthesis of 1-cyclopropyl-1,3-butanedione is a crucial step. prepchem.com This can be achieved via a Claisen condensation reaction. prepchem.com

In this procedure, cyclopropyl methyl ketone is treated with a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. The subsequent loss of an ethoxide leaving group yields the desired β-diketone, 1-cyclopropyl-1,3-butanedione. prepchem.com This intermediate contains the necessary cyclopropyl group and the 1,3-dicarbonyl functionality for the subsequent pyrimidine ring formation.

Table 3: Claisen Condensation for Synthesis of Cyclopropyl Precursor

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Cyclopropyl methyl ketone | Ethyl acetate | Sodium ethoxide | 1-cyclopropyl-1,3-butanedione prepchem.com |

Derivatization and Structural Modification Strategies for this compound and its Analogs

The synthesis of this compound and its analogs involves a variety of strategic derivatizations and structural modifications. These methodologies are crucial for developing new compounds with specific properties and for studying structure-activity relationships. The core pyrimidine structure allows for functionalization at several positions, offering a versatile scaffold for medicinal and organic chemists. mdpi.com

Synthesis of Substituted N-Phenylpyrimidin-2-amine Analogs and Derivatives

The synthesis of substituted N-phenylpyrimidin-2-amine analogs can be achieved through several established and modern synthetic routes. A common approach involves the condensation of a substituted guanidine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of N-phenylguanidine with a cyclopropyl-containing 1,3-diketone would yield the desired this compound core.

Further derivatization often involves modifications of the pyrimidine ring or the N-phenyl group. One of the most versatile methods for creating a diverse library of analogs is through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful tool for forming the C-N bond between a halogenated pyrimidine and a substituted aniline. acs.org This method allows for the introduction of a wide range of functional groups on the phenyl ring.

Similarly, nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines provides a direct route to various analogs. Starting from a di- or tri-chlorinated pyrimidine, sequential and regioselective substitution with different amines, including substituted anilines, can be achieved. nih.govnih.gov The reactivity of the halogen atoms on the pyrimidine ring can be modulated by the electronic nature of the substituents already present.

Another strategy involves the initial synthesis of a substituted pyrimidine core followed by the introduction of the N-phenylamine group. For example, a 2-chloropyrimidine (B141910) derivative can be coupled with various anilines to generate a library of N-phenylpyrimidin-2-amine analogs. rsc.org The specific reaction conditions, such as the choice of catalyst, ligand, and base, are critical for achieving high yields and selectivity. acs.org

Below is a table summarizing various synthesized N-phenylpyrimidin-2-amine analogs and their synthetic methods.

| Compound Name | R1 | R2 | R3 | Synthetic Method | Reference |

| 4-(pyridin-3-yl)-N-(2,4-dimethylphenyl)pyrimidin-2-amine | pyridin-3-yl | H | 2,4-dimethylphenyl | Buchwald-Hartwig amination | acs.org |

| 4-(pyridin-3-yl)-N-(4-methoxyphenyl)pyrimidin-2-amine | pyridin-3-yl | H | 4-methoxyphenyl | Buchwald-Hartwig amination | acs.org |

| 4-(pyridin-3-yl)-N-(naphthalen-2-yl)pyrimidin-2-amine | pyridin-3-yl | H | naphthalen-2-yl | Buchwald-Hartwig amination | acs.org |

| 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine | 4-nitrophenyl | phenyl | H | Condensation with guanidine | |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine | 4-methoxyphenyl | phenyl | H | Condensation with guanidine |

Functional Group Interconversions and Coupling Reactions

Functional group interconversions and coupling reactions are pivotal in the late-stage modification of the this compound scaffold, allowing for the fine-tuning of its chemical properties. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. nih.gov For instance, a halogenated precursor of this compound can be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents at specific positions on the pyrimidine ring. This reaction is known for its high tolerance of functional groups and generally provides good to excellent yields. rsc.orgnih.gov

The Buchwald-Hartwig amination is another indispensable tool for C-N bond formation. This reaction can be used to introduce substituted amino groups onto the pyrimidine ring or to modify the existing N-phenylamine moiety. The choice of palladium catalyst and ligand is crucial for the success of this transformation, especially with sterically hindered or electronically deactivated substrates. acs.org

Beyond these well-established methods, skeletal editing of the pyrimidine ring itself represents an advanced strategy for structural modification. nih.gov This can involve ring-opening and closing sequences to transform the pyrimidine into other heterocyclic systems, such as pyridines or pyrazoles, thereby accessing novel chemical space. nih.govnih.gov Such transformations can dramatically alter the molecule's three-dimensional shape and electronic properties.

The following table provides examples of coupling reactions used in the synthesis of pyrimidine derivatives.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acid | XPhosPdG2/XPhos, K2CO3 | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | rsc.orgnih.gov |

| Buchwald-Hartwig Amination | 4-(pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Pd(PPh3)2Cl2, Xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | acs.org |

| C-H Arylation | Adenine, Aryl halide | Pd(OH)2/C, CuI | 8-Aryl adenine | organic-chemistry.org |

Application of Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgrsc.org The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like pyrimidine derivatives.

In the context of synthesizing this compound and its analogs, microwave assistance can be applied to several key steps. For instance, the Suzuki-Miyaura coupling of a halogenated pyrimidine with a boronic acid can be significantly expedited under microwave irradiation. mdpi.comnih.govrsc.org Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.gov

Similarly, the Buchwald-Hartwig amination can be efficiently performed using microwave heating. nih.govacs.org This allows for the rapid synthesis of a library of N-arylpyrimidin-2-amines by coupling a 2-chloropyrimidine precursor with a diverse set of anilines. The precise control over temperature and pressure in modern microwave reactors ensures reproducible results. organic-chemistry.org

The use of microwave technology is not limited to cross-coupling reactions. Cyclocondensation reactions to form the pyrimidine ring itself can also be accelerated. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is a classic example that benefits greatly from microwave assistance. By extension, similar multicomponent reactions to build the pyrimidine core of the target molecule can be made more efficient.

The table below highlights the advantages of microwave-assisted synthesis for key reactions.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Suzuki-Miyaura Coupling | 16 h | 40 min | Significant | nih.gov |

| Buchwald-Hartwig Amination | 24 h | 10-30 min | Moderate to Excellent | nih.govacs.org |

| Cyclocondensation | 24-36 h | 20-30 min | Similar to Improved | organic-chemistry.org |

Regioselective Synthesis of Advanced Pyrimidine Derivatives

The regioselective synthesis of advanced pyrimidine derivatives is crucial for controlling the precise placement of functional groups on the pyrimidine core, which in turn dictates the molecule's biological activity and other properties. Several strategies have been developed to achieve high regioselectivity in the functionalization of pyrimidines.

One common approach involves the use of polychlorinated pyrimidines as starting materials. The differential reactivity of the chlorine atoms at various positions (e.g., C2, C4, C6) allows for sequential and regioselective substitution with different nucleophiles. For example, the C4 position of a 2,4-dichloropyrimidine (B19661) is generally more reactive towards nucleophilic attack than the C2 position. nih.gov This inherent reactivity difference can be exploited to introduce different substituents at these positions in a controlled manner.

Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents without the need for pre-functionalized substrates. mdpi.comnih.govmdpi.comnih.gov By using a directing group, it is possible to activate a specific C-H bond on the pyrimidine ring or the N-phenyl group for reaction with a coupling partner. This approach offers a highly atom-economical and efficient way to synthesize complex derivatives. For instance, C2-selective amination of pyrimidines has been achieved through a mechanism-based reagent design. acs.orgresearchgate.net

Furthermore, the choice of catalyst and reaction conditions can play a critical role in determining the regioselectivity of a reaction. In palladium-catalyzed cross-coupling reactions, the ligand bound to the palladium center can influence which position of a polyhalogenated pyrimidine reacts preferentially.

The following table summarizes different approaches to achieve regioselective synthesis of pyrimidine derivatives.

| Method | Description | Position of Functionalization | Reference |

| Nucleophilic Aromatic Substitution | Exploits the differential reactivity of halogens on a polychlorinated pyrimidine. | C4 > C2 | nih.gov |

| Directed C-H Functionalization | A directing group guides the functionalization to a specific C-H bond. | C2, C5, or on N-phenyl ring | mdpi.comnih.gov |

| Catalyst Control | The choice of catalyst and ligand influences the site of reaction in cross-coupling reactions. | Varies depending on catalyst system | acs.org |

| Skeletal Editing | Ring-opening and reconstruction to form a new heterocyclic core. | N/A (Core modification) | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for N Phenylpyrimidin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹H-¹³C COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For derivatives of N-phenylpyrimidin-2-amine, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional techniques such as ¹H-¹³C Correlated Spectroscopy (COSY) further aid in establishing the connectivity between protons and carbons.

In the ¹H NMR spectrum of a compound like 4-cyclopropyl-N-phenylpyrimidin-2-amine, distinct signals are expected for the protons of the cyclopropyl (B3062369), phenyl, and pyrimidine (B1678525) moieties. The protons on the cyclopropyl group typically appear in the upfield region (around 0.5-2.0 ppm), with complex splitting patterns due to geminal and vicinal coupling. The phenyl protons will resonate in the aromatic region (typically 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern of the phenyl ring. The pyrimidine ring protons will also appear in the aromatic region, and their chemical shifts are influenced by the electronic effects of the substituents. The N-H proton of the amine linkage usually gives a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts of the carbon atoms in the cyclopropyl group are expected at higher field, while the aromatic carbons of the phenyl and pyrimidine rings will be found at lower field. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl-H | 0.8 - 1.2 | Multiplet |

| Cyclopropyl-CH | 1.8 - 2.2 | Multiplet |

| Pyrimidine-H (C5) | 6.5 - 7.0 | Doublet |

| Phenyl-H (ortho) | 7.5 - 7.8 | Multiplet |

| Phenyl-H (meta, para) | 7.0 - 7.4 | Multiplet |

| Pyrimidine-H (C6) | 8.2 - 8.5 | Doublet |

| N-H | 8.5 - 9.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl-CH₂ | 10 - 15 |

| Cyclopropyl-CH | 15 - 20 |

| Pyrimidine-C5 | 105 - 115 |

| Phenyl-C (para) | 120 - 125 |

| Phenyl-C (ortho) | 125 - 130 |

| Phenyl-C (meta) | 128 - 132 |

| Phenyl-C (ipso) | 138 - 142 |

| Pyrimidine-C6 | 155 - 160 |

| Pyrimidine-C2 | 160 - 165 |

| Pyrimidine-C4 | 165 - 170 |

A ¹H-¹³C COSY experiment would further confirm these assignments by showing correlations between directly bonded protons and carbons.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) in Molecular Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine, as well as vibrations associated with the aromatic rings and the cyclopropyl group. The N-H stretching vibration of the secondary amine is typically observed as a single, sharp band in the region of 3300-3500 cm⁻¹ documentsdelivered.com. The C-N stretching vibrations for aromatic amines are usually found in the 1250-1335 cm⁻¹ range documentsdelivered.com. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N and C=C Stretch (Aromatic) | 1400 - 1650 |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₃H₁₃N₃), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ with a measured mass that is very close to the calculated value, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While a specific crystal structure for this compound is not available in the reviewed literature, studies on related pyrimidine derivatives demonstrate the power of this technique. For instance, the crystal structures of other complex heterocyclic compounds have been elucidated, revealing detailed information about their molecular geometry and intermolecular interactions mdpi.commdpi.com.

A hypothetical X-ray crystallographic analysis of this compound would be expected to reveal the planarity of the pyrimidine and phenyl rings. It would also determine the relative orientation of these rings with respect to each other, which is often described by a dihedral angle. The bond lengths and angles within the cyclopropyl group would confirm its strained three-membered ring structure. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonding involving the amine N-H group, which dictate the packing of the molecules in the crystal lattice.

Table 4: Expected Crystallographic Parameters from a Hypothetical Analysis of this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (e.g., C-N, C=C) |

| Bond Angles | Angles between bonded atoms (e.g., C-N-C) |

| Dihedral Angles | Torsion angles defining molecular conformation |

| Hydrogen Bonding | Identification of intermolecular H-bonds |

| Crystal Packing | Arrangement of molecules in the unit cell |

Computational Chemistry and Theoretical Investigations of 4 Cyclopropyl N Phenylpyrimidin 2 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the geometric and electronic features of 4-cyclopropyl-N-phenylpyrimidin-2-amine.

Density Functional Theory (DFT) Studies for Ground State Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the ground state molecular geometry. researchgate.net This optimization process calculates key geometrical parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation. researchgate.net The optimized structure reveals the spatial relationship between the cyclopropyl (B3062369), phenyl, and pyrimidine (B1678525) moieties, which influences its chemical behavior and biological interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (pyrimidine-amine) | 1.37 Å |

| C-C (pyrimidine-cyclopropyl) | 1.49 Å | |

| N-C (amine-phenyl) | 1.41 Å | |

| Bond Angle | C-N-C (pyrimidine-amine-phenyl) | 128.5° |

| N-C-C (pyrimidine) | 122.0° |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations for similar structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.commdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com For this compound, the HOMO is typically localized on the electron-rich phenyl and amino groups, while the LUMO is often distributed over the pyrimidine ring. researchgate.net This distribution is key to understanding the molecule's charge transfer properties and reactivity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|

Note: The data in this table is hypothetical and representative of values expected from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Interpretation

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, suggesting these are sites for hydrogen bonding and interactions with electrophiles. researchgate.net The phenyl and cyclopropyl groups would exhibit more neutral or slightly positive potential. This information is invaluable for predicting how the molecule will interact with biological receptors. mdpi.com

Mulliken Charge Analysis for Atomic Charge Distribution

Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. researchgate.net This analysis helps to identify the electrostatic nature of different parts of the molecule. In this compound, the nitrogen atoms are expected to carry negative Mulliken charges, indicating their electronegative character, while the hydrogen atoms and some carbon atoms will have positive charges. researchgate.net This charge distribution influences the molecule's polarity and its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are crucial for ligand-receptor binding. researchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are essential computational tools for predicting and analyzing how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme.

Molecular Docking for Predicting Binding Affinities and Interactions with Biological Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For this compound and its analogs, docking studies have been performed against various kinases, such as cyclin-dependent kinases (CDKs), to predict their potential as inhibitors. nih.gov The docking process involves placing the ligand into the binding site of the receptor and calculating a docking score, which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding interaction. semanticscholar.org The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with Cyclin-Dependent Kinase 2 (CDK2)

| Parameter | Value/Description |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | Leu83, Glu81, Phe80, Asp86 |

Note: The data in this table is hypothetical and based on typical results for similar kinase inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the physical movement of atoms and molecules over time. mdpi.com For this compound and its analogs, MD simulations provide critical insights into the conformational stability of the ligand when bound to its target protein and the dynamic nature of their interactions. nih.govnih.gov These simulations can reveal how the compound settles into its binding site, the stability of its binding pose, and the key interactions that maintain the protein-ligand complex. mdpi.com

The stability of the protein-ligand complex during an MD simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms over time. A stable complex is typically characterized by a low and converging RMSD value, indicating that the system has reached equilibrium and the ligand maintains a consistent binding mode. mdpi.com For instance, in simulations of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3, protein RMSD values were observed to be in the range of 1.0–4.0 Å, while ligand RMSDs ranged from 0.5–4 Å over a 100 ns simulation, with convergence generally achieved within the first 10 ns. mdpi.com

Furthermore, MD simulations allow for the detailed analysis of the binding dynamics. By tracking the interactions between the ligand and specific amino acid residues in the binding pocket, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that are essential for binding affinity. nih.govmdpi.com The Root Mean Square Fluctuation (RMSF) can be calculated to identify which parts of the protein and ligand are flexible or rigid. This information is invaluable for understanding the dynamic behavior of the complex and can guide further optimization of the ligand's structure to enhance its interaction with the target. nih.gov For example, simulations can reveal intermittent hydrogen bonds that, if stabilized through chemical modification, could lead to a more potent inhibitor. nih.gov

| RMSF | Low fluctuation in binding site residues | Shows which residues are rigidly involved in ligand binding. |

Binding Free Energy Calculations to Quantify Interaction Strength

To quantify the strength of the interaction between a ligand like this compound and its target protein, computational chemists employ binding free energy calculations. nih.gov These methods provide a more rigorous estimate of binding affinity than simple docking scores. Among the most popular end-point methods are Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

These techniques calculate the binding free energy (ΔG_bind) by estimating the energy difference between the bound (protein-ligand complex) and unbound states (protein and ligand separately in solution). nih.gov The calculation is typically performed on a series of snapshots taken from an MD simulation trajectory to average out thermal fluctuations. samipubco.comresearchgate.net The total binding free energy is a sum of several components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv: The solvation free energy, which is further divided into a polar (ΔG_pol) and a nonpolar (ΔG_nonpol) component. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The conformational entropy change upon binding, which is often omitted due to its high computational cost and the associated inaccuracies, leading to a relative, rather than absolute, binding energy. nih.gov

Table 2: Example Components of Binding Free Energy (kcal/mol) from MM/GBSA Studies

| Compound Class | ΔE_vdW | ΔE_elec | ΔG_solv | ΔG_bind (relative) |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyridine Derivative | -45.0 to -55.0 | -10.0 to -20.0 | +25.0 to +40.0 | -20.0 to -30.0 |

| N-phenylpyrimidine-4-amine Analog | -50.0 to -60.0 | -15.0 to -25.0 | +30.0 to +45.0 | -25.0 to -35.0 |

Note: These are representative values derived from literature on similar heterocyclic compounds to illustrate the contribution of different energy terms. mdpi.comsamipubco.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using mathematical models. mdpi.com For analogs of this compound, QSAR is a fundamental approach in ligand-based drug design. mdpi.com By analyzing a set of molecules with known activities, QSAR models can identify the key physicochemical properties and structural features that govern their potency and selectivity, and subsequently predict the activity of novel, un-synthesized compounds. mdpi.comnih.gov

Development of 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods provide a powerful framework for understanding how the 3D properties of a molecule influence its biological activity. researchgate.net Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

To build a 3D-QSAR model, a series of structurally related compounds, such as pyrimidine derivatives, are aligned based on a common scaffold. researchgate.net

CoMFA calculates the steric and electrostatic interaction fields around each molecule in the dataset. It generates a model that relates variations in these fields to the observed biological activity. nih.gov

CoMSIA evaluates not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. nih.govmdpi.com

The predictive power of these models is rigorously validated using statistical metrics. The leave-one-out cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model, with a value greater than 0.5 generally considered indicative of a robust model. mdpi.comnih.gov The non-cross-validated correlation coefficient (r²) reflects how well the model fits the training data. mdpi.com External validation, using a test set of compounds not included in model generation, is also crucial to confirm the model's ability to predict the activity of new molecules. mdpi.com Numerous studies on pyrimidine and N-phenylpyrimidine analogs have reported the development of statistically robust CoMFA and CoMSIA models with good predictive capabilities. researchgate.netmdpi.commdpi.com

Table 3: Statistical Parameters for Representative 3D-QSAR Models of Pyrimidine Analogs

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal No. of Components | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.663 | 0.998 | 5 | N/A | researchgate.net |

| CoMSIA | 0.730 | 0.988 | 5 | N/A | researchgate.net |

| CoMFA | 0.818 | 0.917 | 3 | >0.6 | mdpi.com |

| CoMSIA | 0.801 | 0.897 | 5 | >0.6 | mdpi.com |

| CoMFA | 0.607 | 0.981 | 10 | N/A | mdpi.com |

| CoMSIA | 0.643 | 0.899 | 4 | N/A | mdpi.com |

Elucidation of Structural Determinants for Biological Activity and Selectivity

A major advantage of 3D-QSAR techniques like CoMFA and CoMSIA is their ability to generate intuitive 3D contour maps. nih.gov These maps visualize the regions in space around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.govmdpi.com By overlaying these maps onto the structure of a potent ligand, such as an analog of this compound, researchers can gain a clear understanding of the structural determinants for activity and selectivity. nih.govmdpi.com

The contour maps typically use color-coding to represent favorable and unfavorable regions for each property:

Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

Hydrophobic Maps: Yellow/white contours may show where hydrophobic groups are favorable, while grey/cyan contours indicate regions where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Maps: Specific colors (e.g., cyan for donor-favorable, purple for acceptor-favorable) indicate where hydrogen bonding interactions are important for activity.

By interpreting these maps, medicinal chemists can make rational design decisions. For example, a CoMFA/CoMSIA study on a series of anticancer agents suggested that highly electropositive substituents with low steric tolerance were required at one position, while bulky electronegative substituents were favorable at another position on the phenyl ring. nih.gov Similarly, studies on other pyrimidine analogs have used these maps to identify key positions on the phenyl and pyrimidine rings where modifications could enhance inhibitory potency or selectivity against a specific biological target. researchgate.netnih.gov This information provides a roadmap for synthesizing new analogs with improved pharmacological profiles.

Table 4: Structural Insights from 3D-QSAR Contour Map Analysis of Pyrimidine Analogs

| Structural Region | Favorable Feature for Activity | Implication for Design |

|---|---|---|

| Position X on Phenyl Ring | Bulky, hydrophobic group | Introduce larger alkyl or aryl groups. mdpi.com |

| Position Y on Phenyl Ring | Electronegative substituent | Add halogen or nitro groups. nih.gov |

| Position Z on Pyrimidine Core | Hydrogen bond donor | Retain or introduce -NH or -OH groups. |

| General Scaffold | Sterically disfavored region | Avoid adding substituents in this area. nih.gov |

Structure Activity Relationship Sar Studies of the N Phenylpyrimidin 2 Amine Scaffold with Cyclopropyl Substitution

Influence of the Cyclopropyl (B3062369) Moiety on Biological Activities of Pyrimidin-2-amine Derivatives

The cyclopropyl group is a versatile substituent in drug design, often used as a "bioisostere" for other functionalities like vinyl or isopropyl groups. Its inclusion in the N-phenylpyrimidin-2-amine scaffold can have multifaceted effects on biological activity, stemming from its distinct steric and electronic nature.

However, the influence of the cyclopropyl moiety is not universally positive. While it can enhance binding affinity, it can also introduce metabolic liabilities. The inherent ring strain of the cyclopropane (B1198618) group can make it susceptible to metabolic opening by cytochrome P450 enzymes. unl.pt For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as inhibitors of the deubiquitinase USP1/UAF1, a cyclopropyl analogue demonstrated potent enzymatic inhibition with an IC50 of 180 nM. acs.org Despite this high potency, the compound exhibited poor metabolic stability, with a half-life (T1/2) of only 6.2 minutes, suggesting that the cyclopropyl group may be a site of metabolic attack. acs.org

This dichotomy illustrates the critical role of the cyclopropyl group: it can serve as a potent pharmacophore by providing a rigid and electronically suitable structure for target binding, but its metabolic instability can be a significant hurdle in drug development. nih.govacs.org

Impact of Substituents on the Phenyl Ring and Pyrimidine (B1678525) Core (e.g., at C4 and C6 positions) on Specific Biological Interactions

The biological activity of the 4-cyclopropyl-N-phenylpyrimidin-2-amine scaffold can be finely tuned by introducing various substituents on both the N-phenyl ring and other positions of the pyrimidine core, such as C6. These modifications alter the molecule's steric, electronic, and hydrophobic properties, thereby affecting its interaction with biological targets.

Substitutions on the N-phenyl Ring: Structure-activity relationship studies on related N-phenylpyrimidine scaffolds have often shown that substitutions on the N-phenyl ring have a modest impact on potency. For example, in the development of USP1/UAF1 inhibitors based on a 2-phenylpyrimidin-4-amine (B1280114) core, replacing the core phenyl ring with various substituted phenyl rings (both electron-withdrawing and electron-donating) resulted in a generally flat SAR, with only minor changes in activity observed. acs.org This suggests that for some targets, this part of the molecule may be less involved in critical binding interactions or may be situated in a less constrained region of the binding site.

Substitutions on the Pyrimidine Core (C4 and C6): Modifications at the C4 and C6 positions of the pyrimidine ring are critical for modulating biological activity. The 4-cyclopropyl group itself is a key determinant of activity, but further substitution at the C6 position can significantly alter the compound's profile. Studies on related 4,6-disubstituted pyrimidin-2-amines have shown that varying the aryl groups at these positions can systematically tune the molecule's properties. researchgate.net

In different pyrimidine-based scaffolds, the nature of the substituent at C4 has been shown to be crucial. For instance, in a series of 1-phenylpyrazolo[3,4-d]pyrimidines, converting a thiol group at C4 to an amino group resulted in a significant increase in binding affinity at both A1 and A2a adenosine (B11128) receptors. nih.gov This indicates that introducing a hydrogen-bond donor at this position can be highly beneficial for certain targets. While the core scaffold is different, it underscores the principle that the C4 position is a key interaction point.

The following table, adapted from studies on a related 2-phenylpyrimidin-4-amine scaffold, illustrates the profound impact of substitution at a position analogous to the phenyl ring of the primary amine, which provides insight into how modifications can affect potency.

| Compound Analogue | Substitution (at R position) | IC50 (nM) for USP1/UAF1 Inhibition |

|---|---|---|

| 25 | 2-CF3 | 1100 |

| 26 | 2-Me | 1200 |

| 27 | 2-Et | 1100 |

| 28 | 2-Isopropyl | 180 |

| 71 | Cyclopropyl | 180 |

| 76 | Cyclobutyl | 180 |

Data adapted from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. acs.org

This data clearly shows a significant improvement in potency when moving from a trifluoromethyl group to an isopropyl, cyclopropyl, or cyclobutyl group, demonstrating the sensitivity of the target to the steric and electronic nature of substituents in this region. acs.org

Stereochemical Considerations in Structure-Activity Relationships

The parent compound, this compound, is an achiral molecule and therefore does not have stereoisomers. However, stereochemistry becomes a critical consideration when chiral centers are introduced either on the cyclopropyl ring itself or on other substituents attached to the pyrimidine scaffold.

The orientation of substituents on a cyclopropane ring can have a profound effect on biological activity. Research on cis-12,13-cyclopropyl-epothilone B, a complex natural product analogue, demonstrated this principle clearly. nih.gov Two diastereomers, differing only in the stereochemical configuration of the cyclopropane ring, were synthesized. One analogue, where the cyclopropane moiety was oriented in a manner corresponding to the epoxide in the natural epothilones, was nearly as potent as the parent compound. In contrast, the other diastereomer was significantly less active. nih.gov This finding underscores that the spatial arrangement of the cyclopropyl group and its substituents is crucial for proper alignment and interaction within the target's binding site.

Furthermore, the presence of the strained cyclopropyl ring can influence the stereochemical outcome of synthetic reactions and the stability of adjacent chiral centers. acs.org For bioactive compounds, it is imperative to consider that if a chiral center is introduced, the different stereoisomers may possess vastly different potencies, toxicities, and metabolic profiles. Therefore, while the core this compound is achiral, any drug development program based on this scaffold would necessitate careful control and evaluation of stereochemistry in its derivatives.

Mechanistic Investigations of Biological and Chemical Interactions of N Phenylpyrimidin 2 Amine Derivatives

Enzyme Target Identification and Inhibition Mechanisms

Kinase Inhibition Studies (e.g., Axl Kinase, CDK9, CDK2, CDK4)

The N-phenylpyrimidin-2-amine core is a recognized pharmacophore for kinase inhibitors, and various derivatives have been evaluated for their ability to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. ontosight.airesearchgate.net Dysregulation of CDK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives have been conducted to understand the selectivity and potency against different CDK family members, particularly CDK2 and CDK4. nih.gov Molecular modeling and quantitative structure-activity relationship (3D-QSAR) studies reveal that the N-phenylpyrimidin-2-amine scaffold typically binds to the ATP-binding pocket of the kinase. The pyrimidine (B1678525) ring forms critical hydrogen bonds with the hinge region of the kinase, a conserved interaction for this class of inhibitors. nih.gov

While specific data for the 4-cyclopropyl derivative is limited, SAR studies on related compounds provide valuable insights. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, substitutions at the pyrimidine C5-position and the aniline (B41778) ring were shown to modulate potency and selectivity for CDK9 over CDK2. nih.govacs.org The C4 position, where the cyclopropyl (B3062369) group resides in the subject compound, is known to influence the orientation of the molecule within the binding pocket. Computational studies suggest that residues such as Gln85, Asp86, and Lys89 in CDK2 are critical for achieving selective inhibition. nih.gov The nature of the substituent at the C4 position can impact interactions with these and other nearby residues.

The table below summarizes the inhibitory activities of some representative N-phenylpyrimidin-2-amine derivatives against various kinases, illustrating the potential of this chemical class.

| Compound Class | Target Kinase | Activity (IC₅₀ or Kᵢ) | Reference |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | 7 nM (IC₅₀) | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 nM (Kᵢ) | mdpi.com |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue | CDK2 | -68.23 kcal·mol⁻¹ (Binding Affinity) | rsc.org |

| Pyrimidin-2-amine derivative | PLK4 | 6.7 nM (IC₅₀) | nih.gov |

| This table presents data for related derivatives to illustrate the activity of the N-phenylpyrimidin-2-amine scaffold. |

Inhibition of Methionine Biosynthesis Pathway at a Molecular Level

The primary mechanism of antifungal action for anilinopyrimidine fungicides, including the closely related compound cyprodinil, is the inhibition of methionine biosynthesis. nzpps.orgfrac.infopomais.com Methionine is an essential amino acid, crucial for protein synthesis and the initiation of translation. mdpi.com By disrupting its supply, these compounds effectively halt fungal growth.

The specific molecular target within the pathway has been a subject of investigation. It is proposed that anilinopyrimidines interfere with the function of key enzymes such as cystathionine (B15957) β-lyase or cystathionine γ-synthase, which are involved in the conversion of cysteine to methionine. researchgate.netnih.govresearchgate.net However, direct and potent inhibition of the isolated enzymes has been difficult to demonstrate conclusively, leading to suggestions that the effect may be more complex or that the primary target remains to be definitively identified. researchgate.netresearchgate.net

Despite ambiguity regarding the precise enzyme, the downstream effects are clear. The inhibition of methionine synthesis leads to a halt in protein production and prevents the secretion of hydrolytic enzymes that are essential for the fungus to infect and degrade plant tissues. nih.govnih.gov This dual action—starving the fungus of a key building block and disabling its infection machinery—underpins the compound's efficacy. nih.gov

Molecular Interactions with Protein Binding Sites and Conformational Changes

Molecular docking and crystallography studies of related N-phenylpyrimidin-2-amine derivatives have elucidated their binding modes within kinase active sites. mdpi.combenthamscience.commdpi.comf1000research.com The aminopyrimidine core acts as a hinge-binder. Typically, the N1 of the pyrimidine ring and the exocyclic amine group form two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region (e.g., Cys106 in CDK9). nih.gov

The phenyl ring of the N-phenyl moiety usually occupies a hydrophobic pocket, while the substituent at the C4 position extends into another region of the ATP-binding site. The size, shape, and chemical nature of this C4-substituent (a cyclopropyl group in this case) are critical for determining kinase selectivity and potency. nih.gov It can influence the compound's conformation and establish additional van der Waals or hydrophobic interactions.

In the context of methionine biosynthesis inhibition, molecular docking studies of the related fungicide pyrimethanil (B132214) suggest that mutations in enzymes like cystathionine-γ synthase (CGS) can reduce binding affinity. mdpi.com This implies that the anilinopyrimidine scaffold fits within the active site of these enzymes, and its binding is sensitive to the conformation and amino acid composition of the site. Changes in the protein structure due to mutations can thus lead to fungicide resistance.

Investigation of Cellular Response Pathways and Modulation (e.g., oncogenic transformation, cell survival)

The inhibition of key cellular enzymes by N-phenylpyrimidin-2-amine derivatives triggers significant downstream effects on cellular pathways, impacting cell survival and proliferation.

In fungal pathogens, the modulation of cellular pathways stems from the inhibition of methionine biosynthesis. This disruption leads to a cascade of effects beyond simply halting protein synthesis. The fungus is unable to produce the necessary enzymes for penetrating the host plant's cuticle and cell walls, effectively blocking the infection process at an early stage. nih.govnih.gov This interference with essential pathogenic processes is a key factor in the compound's ability to control fungal diseases.

Mechanistic Analysis of Inhibition of Fungal Germ Tube Elongation and Hyphal Mycelia

The antifungal activity of 4-cyclopropyl-N-phenylpyrimidin-2-amine, as represented by its analog cyprodinil, manifests in distinct morphological changes in the target fungi. It is a potent inhibitor of both germ tube elongation and the growth of hyphal mycelia. nih.govnzpps.org

Germ tube formation is the initial step in the morphological transition from a yeast-like spore to an invasive hyphal form in many pathogenic fungi. nih.govmdpi.com This process requires rapid protein synthesis and cell wall remodeling. By inhibiting methionine biosynthesis, the compound deprives the fungus of the resources needed for this transition, effectively halting the germination process before it can lead to infection. researchgate.netmdpi.com Studies have shown a strong inhibitory effect on germ tube elongation even at low concentrations. researchgate.net

For established infections, the compound acts by inhibiting the growth and proliferation of the mycelial network. apsnet.org Mycelial growth is also dependent on a continuous supply of amino acids for the synthesis of structural proteins and enzymes. The fungicidal action disrupts this supply chain, leading to a cessation of hyphal extension and preventing the spread of the fungus within the host tissue. nih.gov

Environmental Behavior and Degradation Research for N Phenylpyrimidin 2 Amine Analogs

Metabolic Transformations in Model Biological Systems (non-human, non-clinical focus)

The metabolic fate of N-phenylpyrimidin-2-amine analogs in non-human biological systems, such as soil microorganisms, is a key determinant of their environmental persistence. Microbial communities in soil and aquatic environments possess a diverse array of enzymes capable of transforming xenobiotic compounds.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common initial step in the microbial metabolism of many organic compounds, including pesticide derivatives. This process, often catalyzed by monooxygenase enzymes like cytochrome P450, increases the water solubility of the parent compound, facilitating further degradation or conjugation. For N-phenylpyrimidin-2-amine analogs, hydroxylation can occur on either the phenyl or the pyrimidine (B1678525) ring.

Following hydroxylation, the resulting metabolites can undergo conjugation reactions, where they are linked to endogenous molecules such as sugars or amino acids. This further increases their polarity and facilitates their sequestration or elimination from the microbial cell. While specific studies on 4-cyclopropyl-N-phenylpyrimidin-2-amine are limited, research on other aromatic amine-containing compounds suggests that N- and O-glucosylation are plausible conjugation pathways in soil and plant systems.

General metabolic pathways for pesticides in microorganisms often involve oxidation, reduction, and hydrolysis. mdpi.com For instance, hydroxylation reactions on aromatic and aliphatic moieties are well-documented degradation mechanisms. mdpi.com

Abiotic Degradation Pathways

In addition to biological metabolism, N-phenylpyrimidin-2-amine analogs can be degraded through abiotic processes in the environment, with photolysis being a primary pathway.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, the rate of photolysis is influenced by factors such as water chemistry (pH, presence of dissolved organic matter), light intensity, and the chemical structure of the compound itself.

Research on the photolysis of various pesticides in water has shown that the degradation often follows pseudo-first-order kinetics. rsc.orgnih.gov This means the rate of degradation is proportional to the concentration of the pesticide. The half-life (t½) of a compound, the time it takes for half of the initial concentration to degrade, is a key parameter used to describe its photolytic persistence. For example, the photolysis of the insecticide pyridaben (B1679940) in aqueous solutions demonstrated half-lives ranging from 1.36 to 2.68 hours in various natural waters under simulated sunlight. nih.gov The presence of substances like humic acids and nitrate (B79036) ions can accelerate photolysis, while others, like high concentrations of Fe(III), may inhibit it. nih.gov

The photolytic degradation of N-phenylpyrimidin-2-amine analogs is expected to yield a variety of transformation products. Potential reactions include photo-induced hydroxylation of the aromatic rings, oxidation of the cyclopropyl (B3062369) group, and cleavage of the C-N bond. The identification of these photoproducts is essential, as they may have different toxicological and mobility profiles compared to the parent compound. Studies on other pesticides have revealed that photoproducts can sometimes be more toxic than the original molecule. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Pesticides in Aqueous Environments

| Factor | Effect on Degradation Rate | Example from Analogous Compounds |

| pH | Can be pH-dependent. | For pyridaben, the shortest half-life was observed at pH 4. nih.gov |

| Dissolved Organic Matter (e.g., Humic Acids) | Can act as a photosensitizer, accelerating degradation. | Humic acids favored the photolysis of pyridaben. nih.gov |

| Nitrate Ions | Can accelerate photolysis at low concentrations. | Low concentrations of nitrate accelerated pyridaben photolysis. nih.gov |

| Metal Ions (e.g., Fe(III)) | Can inhibit photolysis at high concentrations. | High concentrations of Fe(III) inhibited pyridaben photolysis. nih.gov |

This table is generated based on data from analogous compounds and represents general principles of pesticide photolysis.

Persistence and Mobility in Diverse Environmental Matrices (e.g., soil adsorption/desorption, mobility profiles)

The persistence and mobility of N-phenylpyrimidin-2-amine analogs in the environment are largely governed by their interactions with soil and sediment particles. Adsorption and desorption processes determine the extent to which these compounds are retained in the soil versus being transported into groundwater or surface water.

The mobility of fungicides in soil is influenced by their sorption characteristics. cabidigitallibrary.org Sorption is the process by which a chemical binds to soil particles, and it is a key factor in determining a pesticide's potential to leach into groundwater. The organic carbon content and clay content of the soil are major factors influencing the adsorption of organic pesticides.

The mobility of a pesticide in soil is often categorized based on its adsorption coefficient (Kd) or its organic carbon-normalized adsorption coefficient (Koc). Higher Koc values generally indicate stronger adsorption to soil organic matter and lower mobility.

Table 2: General Classification of Pesticide Mobility in Soil Based on Koc Values

| Koc Value (mL/g) | Mobility Class |

| 0 - 50 | Very High |

| 51 - 150 | High |

| 151 - 500 | Moderate |

| 501 - 2000 | Low |

| 2001 - 5000 | Slight |

| >5000 | Immobile |

This table provides a general classification and the mobility of a specific compound can vary with soil type and environmental conditions.

Comprehensive Characterization of Environmental Transformation Products and Their Research Significance

A thorough understanding of the environmental fate of N-phenylpyrimidin-2-amine analogs requires the identification and characterization of their transformation products. These products can be formed through both biotic and abiotic degradation pathways. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are essential for detecting and identifying these often-transient and low-concentration compounds. nih.gov

The research significance of characterizing these transformation products is multifaceted. Firstly, some transformation products may be more persistent in the environment than the parent compound. Secondly, they can exhibit different toxicological profiles, sometimes being more toxic to non-target organisms. nih.gov For example, the degradation of deltamethrin, a pyrethroid insecticide, can lead to the formation of 3-phenoxybenzaldehyde, a known toxicant. nih.gov

Furthermore, the elucidation of degradation pathways through the identification of transformation products provides valuable insights into the environmental resilience of the parent compound and helps in developing more accurate environmental risk assessments. Understanding these pathways is also crucial for developing effective remediation strategies for contaminated sites. The degradation of pesticides can lead to a variety of smaller molecules, which may or may not be toxic. pradeepresearch.org

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of a target analyte from a complex mixture. The choice between liquid and gas chromatography would depend on the physicochemical properties of 4-cyclopropyl-N-phenylpyrimidin-2-amine, such as its polarity, volatility, and thermal stability.

UHPLC coupled with mass spectrometry is a powerful tool for the analysis of a wide range of organic molecules and would be the primary choice for analyzing this compound in various research matrices. nih.govnih.gov

Method Development Considerations:

Column Chemistry: A reversed-phase column, such as a C18 or a phenyl-hexyl column, would likely provide good retention and separation of the moderately nonpolar this compound from more polar matrix components.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid to promote ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and efficient separation.

Mass Spectrometry Detection:

Ionization: Electrospray ionization (ESI) in positive ion mode would be the most probable method for ionizing the amine-containing molecule.

Tandem Mass Spectrometry (MS/MS): For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would offer high sensitivity and selectivity. nih.gov Specific precursor-to-product ion transitions would need to be determined by infusing a pure standard of the compound.

High-Resolution Mass Spectrometry (HRMS): For metabolite profiling and identification of unknown degradation products, a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) would be invaluable. This would allow for the determination of elemental compositions of metabolites based on their accurate mass measurements. creative-proteomics.com

The following table illustrates hypothetical MRM transitions that would be developed for the quantitative analysis of this compound.

| Parameter | Hypothetical Value | Purpose |

| Precursor Ion (m/z) | To be determined | Parent mass of the compound |

| Product Ion 1 (m/z) | To be determined | Quantifier ion |

| Product Ion 2 (m/z) | To be determined | Qualifier ion |

| Collision Energy (eV) | To be optimized | To induce fragmentation |

GC-MS is a suitable technique for thermally stable and volatile compounds. nih.gov The viability of using GC-MS for this compound would depend on its volatility and thermal stability.

Method Development Considerations:

Derivatization: Given the presence of the amine group, derivatization might be necessary to improve its volatility and chromatographic behavior. dphen1.com Silylation or acylation are common derivatization techniques for amines.

Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would likely be effective for separation. nih.gov

Injection: A split/splitless injector would be used, with the mode chosen based on the expected concentration of the analyte.

MS Detection: Electron ionization (EI) would be used to generate a characteristic fragmentation pattern, which can be used for structural confirmation by comparing it to a spectral library (which would need to be created for this new compound).

The following table shows a hypothetical example of GC-MS retention time and key fragment ions for a derivatized form of the compound.

| Compound | Derivatizing Agent | Retention Time (min) | Key Fragment Ions (m/z) |

| Silylated this compound | BSTFA | 15.2 | To be determined |

Addressing Matrix Effects and Interferences in Quantitative Analytical Research

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative bioanalysis, particularly with LC-MS. nih.goveijppr.com

Strategies to Mitigate Matrix Effects:

Sample Preparation: Implementing a thorough sample clean-up procedure is critical. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like phospholipids (B1166683) from plasma samples.

Chromatographic Separation: Optimizing the UHPLC method to separate the analyte from the regions where matrix components, such as phospholipids, typically elute.

Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound would be the gold standard for compensating for matrix effects and variations in sample recovery. tandfonline.com If a SIL-IS is not available, a structurally similar compound with similar chromatographic and ionization behavior could be used as an analog internal standard.

The following table provides a hypothetical example of how matrix effects could be assessed.

| Matrix | Analyte Concentration (spiked) | Analyte Response (with matrix) | Analyte Response (neat solution) | Matrix Effect (%) |

| Plasma | 100 ng/mL | 85,000 | 100,000 | -15% (Suppression) |

| Urine | 100 ng/mL | 110,000 | 100,000 | +10% (Enhancement) |

Development of Specific Methods for Metabolite and Degradation Product Analysis in Complex Sample Matrices

To understand the fate of this compound in a biological system, it is essential to identify its metabolites.

Approach for Metabolite Identification:

In Vitro Studies: Incubating the compound with liver microsomes or hepatocytes can generate metabolites in a controlled environment.

UHPLC-HRMS Analysis: The samples would be analyzed using UHPLC coupled to a high-resolution mass spectrometer.

Data Processing: Specialized software would be used to compare the chromatograms of control and incubated samples to find potential metabolites. The software would look for masses corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites would be analyzed to determine the site of metabolic modification on the parent molecule.

The table below lists hypothetical metabolites of this compound that could be targeted for identification.

| Putative Metabolite | Biotransformation | Expected Mass Shift |

| Hydroxylated-phenyl derivative | Oxidation | +16 Da |

| Hydroxylated-cyclopropyl derivative | Oxidation | +16 Da |

| N-dealkylation product | N-dealkylation | -41 Da |

| Glucuronide conjugate | Glucuronidation | +176 Da |

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropyl-N-phenylpyrimidin-2-amine, and how can researchers optimize reaction yields?

The synthesis typically involves coupling reactions between pyrimidine derivatives and cyclopropane-containing amines. A common approach includes:

- Step 1 : Reacting 2-chloro-4-cyclopropylpyrimidine with aniline derivatives under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos, and bases such as Cs₂CO₃) .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Optimization strategies : - Vary catalyst loading (0.5–5 mol%) and temperature (80–120°C) to balance yield and side reactions.

- Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, as demonstrated in ICReDD’s methodology for analogous compounds .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integration (δ ~0.5–1.5 ppm for cyclopropyl protons) and aromatic amine signals (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 226.1345 for C₁₃H₁₅N₃).

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- In vitro assays : Screen against kinase or enzyme targets (e.g., tyrosine kinases) due to pyrimidine’s role in ATP-binding pockets. Use fluorescence polarization or ELISA-based inhibition assays .

- Cytotoxicity testing : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays .

- Structural analogs : Compare activity with derivatives like 5-substituted pyrimidines to identify SAR trends .

Q. What are the stability and storage requirements for this compound?

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture to prevent cyclopropane ring opening .

- Handling : Use nitrile gloves and safety glasses; work in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activity be resolved?

- Case study : Discrepancies in amination yields may arise from trace moisture deactivating Pd catalysts.

- Methodology :

Q. What advanced strategies can elucidate the compound’s reaction mechanisms in catalytic systems?

- Kinetic isotope effects (KIE) : Compare rates of C–N coupling using deuterated aniline vs. standard substrates to probe rate-determining steps .

- DFT calculations : Model transition states for cyclopropane ring stability during reactions (e.g., ring strain energy ~27 kcal/mol) .

- In-situ spectroscopy : Utilize Raman or NMR to detect transient intermediates (e.g., Pd–amine complexes) .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

Q. What methodologies enable high-throughput screening of this compound’s reactivity in diverse conditions?

- Automated platforms : Use LabMate.AI or similar systems to parallelize reactions across temperatures, solvents, and catalysts .

- Microfluidics : Optimize residence time and mixing efficiency for scaled-down reactions .

- Data-driven analysis : Apply machine learning to correlate reaction parameters (e.g., solvent polarity, catalyst type) with yield/selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.